1-Amino-3-methylcyclohexanecarboxylic acid 1-Amino-3-methylcyclohexanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 55550-84-0
VCID: VC2007989
InChI: InChI=1S/C8H15NO2/c1-6-3-2-4-8(9,5-6)7(10)11/h6H,2-5,9H2,1H3,(H,10,11)
SMILES: CC1CCCC(C1)(C(=O)O)N
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol

1-Amino-3-methylcyclohexanecarboxylic acid

CAS No.: 55550-84-0

Cat. No.: VC2007989

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-3-methylcyclohexanecarboxylic acid - 55550-84-0

Specification

CAS No. 55550-84-0
Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
IUPAC Name 1-amino-3-methylcyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C8H15NO2/c1-6-3-2-4-8(9,5-6)7(10)11/h6H,2-5,9H2,1H3,(H,10,11)
Standard InChI Key CTSBXWGZZLXIRA-UHFFFAOYSA-N
SMILES CC1CCCC(C1)(C(=O)O)N
Canonical SMILES CC1CCCC(C1)(C(=O)O)N

Introduction

Chemical Structure and Properties

Structural Information

1-Amino-3-methylcyclohexanecarboxylic acid (CAS: 55550-84-0) is a cyclic α-amino acid with a unique molecular architecture. Its structure consists of a cyclohexane ring bearing a methyl substituent at position 3, while both an amino group and a carboxylic acid group are attached to position 1, creating a quaternary carbon center .

Table 1: Structural Information of 1-Amino-3-methylcyclohexanecarboxylic Acid

ParameterValue
Molecular FormulaC₈H₁₅NO₂
Molecular Weight157.21 g/mol
IUPAC Name1-amino-3-methylcyclohexane-1-carboxylic acid
SMILESCC1CCCC(C1)(C(=O)O)N
InChIInChI=1S/C8H15NO2/c1-6-3-2-4-8(9,5-6)7(10)11/h6H,2-5,9H2,1H3,(H,10,11)
InChIKeyCTSBXWGZZLXIRA-UHFFFAOYSA-N

The three-dimensional structure of this compound features the cyclohexane ring typically adopting a chair conformation, with the methyl group at position 3 preferentially oriented in the energetically favorable equatorial position . The amino and carboxyl groups at position 1 extend from the ring in specific spatial orientations dictated by the conformational constraints of the cyclohexane system.

Physical Properties

The physical characteristics of 1-amino-3-methylcyclohexanecarboxylic acid reflect its amphoteric nature, possessing both acidic and basic functional groups characteristic of amino acids.

Table 2: Physical Properties of 1-Amino-3-methylcyclohexanecarboxylic Acid

PropertyValue
Physical StateWhite solid
Melting Point>300°C
AppearanceWhite powder to crystals
Solubility in WaterAlmost transparent solution

This compound exhibits high thermal stability as evidenced by its elevated melting point, which exceeds 300°C . Like other amino acids, it possesses zwitterionic character in aqueous solutions, contributing to its water solubility and specific physical properties.

Spectroscopic Data

Spectroscopic analysis provides crucial insights into the structural characteristics of 1-amino-3-methylcyclohexanecarboxylic acid:

Infrared Spectroscopy (IR): The IR spectrum displays characteristic absorption bands at 3442 cm⁻¹ (N-H stretching), 1657 cm⁻¹ (C=O stretching), 1579 cm⁻¹, and 1442 cm⁻¹ .

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (200 MHz, D₂O): δ 1.56 (m, 5H), 1.31 (s, 3H), 1.19 (m, 2H), 0.73 (d, J = 6.6 Hz, 1H), 0.53 (d, J = 6.6 Hz, 3H) .

  • ¹³C NMR (50 MHz, D₂O): δ 178.6 (s), 58.7 (s), 44.4 (t), 35.1 (t), 34.7 (t), 26.9 (d), 20.5 (q), 19.6 (t) .

Mass Spectrometry: ESIMS analysis reveals a peak at m/z 339, corresponding to [2M+Na+H]⁺, which represents a dimeric form of the molecule with sodium adduct .

Synthesis Methods

Microwave-Assisted Synthesis

The synthesis of 1-amino-3-methylcyclohexanecarboxylic acid can be achieved through microwave-assisted methods, which offer advantages in terms of reaction speed and efficiency. One documented approach involves the synthesis of cycloalkanespirohydantoins as intermediates that are subsequently hydrolyzed to yield the desired amino acid .

This synthetic route yields 1-amino-3-methylcyclohexanecarboxylic acid as a white solid with approximately 80% yield . The purity of the final product can be verified through various analytical techniques, including GC analysis and nonaqueous titration, with high-purity commercial samples typically exceeding 98.0%.

Protection-Deprotection Strategies

Standard amino acid synthesis strategies involving protection-deprotection sequences are also applicable for the preparation of 1-amino-3-methylcyclohexanecarboxylic acid. These approaches typically involve:

  • Formation or selection of an appropriate cyclohexane derivative as the starting material

  • Introduction of the methyl group at position 3 through alkylation or from a pre-functionalized precursor

  • Installation of protected amino and carboxylic acid functionalities at position 1

  • Selective deprotection to reveal the free amino acid

These synthetic approaches allow for the preparation of 1-amino-3-methylcyclohexanecarboxylic acid on laboratory and potentially industrial scales, making it accessible for various research and application purposes.

Conformational Properties

Conformational Analysis

As a conformationally restricted amino acid, 1-amino-3-methylcyclohexanecarboxylic acid possesses unique structural characteristics that influence its behavior in various chemical and biological contexts. The cyclohexane ring constrains the possible conformations of the molecule, limiting its flexibility compared to aliphatic amino acids .

The preferred conformations of the cyclohexane ring in this compound include chair arrangements, with the position of the methyl group affecting the energetics and stability of these conformations. The methyl substituent at position 3 introduces additional conformational complexity, as it can adopt either equatorial or axial orientations, with the equatorial position typically being energetically favored .

Comparison with Related Cyclic Amino Acids

1-Amino-3-methylcyclohexanecarboxylic acid belongs to a family of conformationally restricted amino acids that includes the parent compound 1-aminocyclohexanecarboxylic acid (Ac6c) and other cyclohexane derivatives with various substituents.

Applications and Research Findings

Peptide Chemistry and Protein Engineering

Conformationally restricted amino acids like 1-amino-3-methylcyclohexanecarboxylic acid have significant applications in peptide chemistry and protein engineering. Their constrained structures can induce and stabilize specific secondary structures when incorporated into peptide chains.

This property makes 1-amino-3-methylcyclohexanecarboxylic acid valuable for the design of peptides with enhanced stability and defined three-dimensional structures, which is crucial for applications requiring specific molecular recognition or biological activity.

Pharmaceutical Applications

The unique structural features of 1-amino-3-methylcyclohexanecarboxylic acid offer potential applications in pharmaceutical research and development:

  • Peptidomimetic Design: The conformational constraints of this amino acid make it suitable for the development of peptidomimetics—compounds that mimic the structure and function of natural peptides while offering improved pharmacological properties such as enhanced stability and bioavailability.

  • Drug Scaffolds: As a structurally rigid building block, 1-amino-3-methylcyclohexanecarboxylic acid can serve as a scaffold for the attachment of pharmacophoric groups in well-defined spatial orientations, facilitating the design of molecules that interact specifically with biological targets.

  • Enzyme Inhibitor Development: The constrained nature of this amino acid can be exploited in the design of enzyme inhibitors where precise positioning of functional groups is required for effective binding and inhibition.

Nanotechnology and Materials Science

Research on cyclic amino acids, including 1-amino-3-methylcyclohexanecarboxylic acid, has explored their potential in nanotechnology and materials science:

  • Self-Assembling Nanostructures: The incorporation of conformationally restricted amino acids into peptide sequences can promote the formation of self-assembling nanostructures with defined morphologies and properties .

  • Nanotubes and Nanofibers: Studies have shown that β-helical protein building blocks containing cyclic amino acids can self-assemble into nanotubular or nanofibrous structures with enhanced stability .

  • Biomaterials: The ability to control the secondary structure of peptides through the incorporation of constrained amino acids enables the design of biomaterials with specific mechanical, chemical, and biological properties.

Comparison with Related Compounds

Understanding the properties of 1-amino-3-methylcyclohexanecarboxylic acid in relation to structurally similar compounds provides valuable insights into structure-activity relationships and potential applications.

Table 3: Comparison of 1-Amino-3-methylcyclohexanecarboxylic Acid with Related Compounds

CompoundStructureKey DifferencesProperties/Applications
1-Amino-3-methylcyclohexanecarboxylic acidCyclohexane ring with methyl at position 3, amino and carboxyl at position 1Reference compoundConformationally restricted α-amino acid with potential in peptide stabilization
1-Aminocyclohexanecarboxylic acid (Ac6c)Cyclohexane ring with amino and carboxyl at position 1, no methyl groupLacks methyl substituentForms β-turns in peptides, stabilizes helical structures
1-Amino-3-methoxycyclohexanecarboxylic acidCyclohexane ring with methoxy at position 3, amino and carboxyl at position 1Contains methoxy instead of methylDifferent electronic properties due to oxygen functionality
1-Methylcyclohexanecarboxylic acidCyclohexane ring with methyl and carboxyl at position 1, no amino groupLacks amino groupNot an amino acid, different chemical reactivity

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